2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-11(10-6-4-3-5-7-10)12(19)15-13-16-17-14-18(13)8-9-20-14/h3-7,11H,2,8-9H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAAZSIUNLWCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction is performed in acetone at room temperature in the presence of a base such as sodium acetate (NaOAc) or sodium carbonate (Na2CO3). The resulting thioethers are then transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles under acidic conditions using sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Triazolothiadiazole/Thiazole Family
The compound shares structural similarities with other triazolothiadiazole and triazolothiazole derivatives, differing primarily in substituents and their positions. Key analogues include:
(a) KA39 (2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide)
- Structural Differences : KA39 features a sulfonamide group and a dinitrophenyl substituent, whereas the target compound has a phenylbutanamide group.
- Biological Activity : KA39 exhibits potent anticancer activity, with GI50 values of 0.5–1.5 µM in prostate and colorectal cancer cell lines . The phenylbutanamide derivative’s activity may depend on the balance between hydrophobicity (phenyl) and hydrogen-bonding capacity (amide) .
(b) Bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., Compounds 5a-l)
- Structural Differences: These bis-derivatives contain two triazolothiadiazole units linked via a methoxyphenyl spacer, unlike the mono-substituted target compound.
- Biological Activity: Bis-compounds show broad-spectrum antimicrobial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Candida albicans. The mono-substituted target compound may exhibit narrower activity due to reduced molecular complexity .
(c) 3-(α-Naphthylmethylene)-6-alkyl/aryl Triazolothiadiazoles
- Structural Differences : These derivatives incorporate a naphthylmethylene group at the 3-position and alkyl/aryl groups at the 6-position.
- Biological Activity: They demonstrate herbicidal and plant growth-regulating properties, highlighting the role of extended aromatic systems in non-mammalian bioactivity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Triazolothiazole/Thiadiazole Derivatives
Key Observations:
Anticancer Activity : KA39’s sulfonamide and nitro groups enhance electron-withdrawing effects, improving DNA intercalation or enzyme inhibition. The target compound’s amide group may favor solubility but reduce electrophilicity .
Antimicrobial Activity: Bis-triazolothiadiazoles benefit from dual active units, enabling multi-target inhibition. The mono-substituted target compound may require optimized substituents for similar breadth .
Synthetic Routes: The target compound’s synthesis likely parallels methods for triazolothiadiazoles, such as cyclization of 4-amino-triazole-thiols with carbonyl electrophiles .
Structure-Activity Relationship (SAR) Insights
- Phenyl vs. Heteroaromatic Substituents : Phenyl groups enhance lipophilicity and π-π stacking, while pyridyl substituents (e.g., in derivatives) improve water solubility and hydrogen bonding .
- Amide vs. Sulfonamide Linkers : Amides (target compound) offer metabolic stability, whereas sulfonamides (KA39) increase acidity and binding to charged residues .
- Chain Length : The butanamide chain in the target compound may improve membrane permeability compared to shorter-chain analogues .
Biological Activity
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be characterized by its molecular formula and a molecular weight of 274.34 g/mol. It contains a phenyl group attached to a butanamide moiety and a triazole-thiazole ring system, which are known for their biological significance.
Antimicrobial Activity
Research has indicated that derivatives of the triazole-thiazole structure exhibit significant antimicrobial properties. A study published in Nature evaluated various triazolo-thiazole derivatives against urease enzymes and demonstrated substantial inhibition rates, suggesting potential applications in treating infections caused by urease-producing bacteria .
Anticancer Properties
The anticancer potential of similar compounds has been documented. A related study found that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the thiazole ring was crucial for enhancing the anticancer activity . In vitro assays showed that specific substitutions on the phenyl ring significantly increased cytotoxicity against cancer cells .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with key enzymes and receptors in microbial and cancerous cells. For example, the inhibition of urease disrupts the metabolic processes in bacteria , while interactions with apoptotic pathways have been suggested for its anticancer effects .
Case Studies
- Urease Inhibition : A series of experiments assessed the urease inhibition capacity of triazolo-thiazole derivatives. The compounds displayed IC50 values indicating effective inhibition compared to standard drugs. These findings suggest that further optimization could lead to novel treatments for urinary tract infections caused by urease-producing pathogens .
- Anticancer Activity : In a comparative study involving various thiazole derivatives, this compound exhibited promising results against human cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) highlighted that modifications on the phenyl group could enhance cytotoxicity significantly .
Data Table: Biological Activity Summary
Q & A
Basic: What established synthetic routes are available for 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor heterocycles. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with α-bromoketones in ethanol under reflux to form the triazolo-thiazole core .
- Acylation : Introducing the phenylbutanamide moiety via nucleophilic substitution using activated esters (e.g., benzotriazole-activated intermediates) in dimethylformamide (DMF) at 60–80°C .
- Critical Conditions : Solvent choice (ethanol or DMF), catalyst (e.g., triethylamine for acylation), and reaction time (6–12 hours for cyclocondensation). Yield optimization requires strict moisture control and intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., distinguishing triazolo-thiazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced: What strategies resolve contradictions in reported biological activities of triazolo-thiazole derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and assay protocols (e.g., MTT vs. SRB assays) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing activity) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .
Advanced: How to design experiments to elucidate the compound's mechanism of action in anticancer activity?
Methodological Answer:
- In Vitro Targets : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., Bcl-2), guided by crystal structures (PDB ID: 1G5M) .
Basic: What in vitro models are appropriate for initial pharmacological screening?
Methodological Answer:
- Cell Viability : Human cancer cell lines (e.g., HepG2, A549) treated with 1–100 µM compound for 48–72 hours, assessed via MTT .
- Enzyme Inhibition : Dose-response curves for enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
Advanced: How to optimize the synthetic pathway for scalability without compromising purity?
Methodological Answer:
- Solvent Recycling : Replace DMF with recyclable solvents like PEG-400 for acylation steps .
- Flow Chemistry : Implement continuous-flow reactors for cyclocondensation to enhance reproducibility .
- In-Line Analytics : Use HPLC-MS for real-time monitoring of reaction progress .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding entropy .
Basic: What are common impurities during synthesis, and how are they characterized?
Methodological Answer:
- By-Products : Unreacted starting materials (e.g., thiosemicarbazides) or over-acylated derivatives .
- Characterization : HPLC with UV detection (λ = 254 nm) and LC-MS/MS for structural elucidation .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Validation : Cross-check docking results with ab initio methods (e.g., MP2) for ligand conformations .
- Experimental Replication : Test predicted active compounds in orthogonal assays (e.g., SPR for binding affinity) .
Basic: What analytical techniques determine the compound's purity and stability?
Methodological Answer:
- HPLC : Use C18 columns (acetonitrile/water gradient) with >95% purity thresholds .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
